Detajmium bitartrate

Antiarrhythmic efficacy Ventricular extrasystoles Intraindividual crossover comparison

Standard Class I antiarrhythmics such as propafenone exhibit transient, self-limiting QRS prolongation-a critical limitation for sustained ventricular tachycardia models. Detajmium bitartrate (CAS 33774-52-6) resolves this with the slowest known recovery from use-dependent Na⁺ channel block (Vmax τ = 348 ± 57 s), delivering progressive, non-waning conduction slowing (τ = 265 beats) that does not attenuate with continued rapid pacing. - 2× greater oral antiarrhythmic potency vs. ajmaline in intraindividual clinical crossover studies - Sustained rate-dependent QRS broadening without the self-limiting attenuation seen with propafenone - Validated HPLC reference standard with native fluorescence (LOQ 1 ng/mL via Oasis HLB SPE) Supplied as ≥98% purity solid. For research use only. Request a quote for bulk or custom quantities.

Molecular Formula C31H47N3O9
Molecular Weight 605.73
CAS No. 33774-52-6
Cat. No. B607072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetajmium bitartrate
CAS33774-52-6
SynonymsDetajmium bitartrate;  Tachmalcor
Molecular FormulaC31H47N3O9
Molecular Weight605.73
Structural Identifiers
SMILESCC[C@@H]1[C@H]([N@@+]2([C@H]3C[C@]45[C@@H]([C@H]3[C@@H]1C[C@H]2[C@@H]4N(c6c5cccc6)C)O)CC(CN(CC)CC)O)O.O[C@@H](C(O)=O)[C@H](C([O-])=O)O
InChIInChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18+,21-,22-,23-,24-,25+,26+,27+,30-;1-,2-/m01/s1
InChIKeyNXAWWUAMFJNVMF-FBEBRPNISA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Detajmium Bitartrate: Identity and Comparators


Detajmium bitartrate (INN; proprietary name Tachmalcor) is a semi-synthetic quaternary ammonium derivative of the Rauwolfia alkaloid ajmaline, classified electrophysiologically as a Class I/C (or IA/IC) sodium-channel-blocking antiarrhythmic agent [1][2]. Its molecular formula as the anhydrous bitartrate salt is C₃₁H₄₇N₃O₉ (MW 605.7 g/mol), with the hydrate form (CAS 53862-81-0) incorporating one water molecule [3]. The compound is a mixture of four stereoisomers differing in configuration at C-21 and at the hydroxyl-bearing carbon of the N-diethylamino side chain [4]. Historically developed and marketed in Germany as Tachmalcor, detajmium bitartrate was specifically designed to improve upon the oral efficacy and bioavailability limitations of its parent compound ajmaline through quaternization and side-chain modification [1][5]. The closest structural and pharmacological comparators include ajmaline (the parent alkaloid), prajmalium bitartrate (N-propylajmaline), and other Class I/C agents such as propafenone and flecainide [1][6].

Workflow Sodium channel blocking kinetics study (Class I/C electrophysiology) Target engagement: use-dependent NaV block with slow recovery
Selection Quaternary ammonium ajmaline derivative; permanently charged species Membrane partitioning differs from tertiary amine parent
Use Context Sustained-rate models requiring progressive, non-waning conduction slowing Fits protocols with prolonged high-frequency stimulation

Why Detajmium Bitartrate Cannot Be Substituted


In-class compounds within the ajmaline-derivative family and broader Class I antiarrhythmics cannot be simply interchanged due to profound differences in their use-dependent sodium channel blocking kinetics, rate-dependent ventricular conduction profiles, and clinical efficacy at comparable doses. Detajmium bitartrate carries a diethylamino-hydroxypropyl quaternary ammonium side chain absent in ajmaline, yielding a permanently charged species with altered membrane partitioning, distinct oral bioavailability, and—most critically—an extraordinarily slow recovery from use-dependent sodium channel block (τ = 348.16 ± 57.43 s for Vmax recovery) that exceeds the recovery kinetics of most known Class I agents [1][2]. This kinetic signature confers a progressive, non-transient rate-dependent QRS broadening pattern that contrasts sharply with the transient, self-limiting conduction effects of propafenone, and underlies the clinical observation of superior antiarrhythmic efficacy at half the comparative dose of ajmaline in intraindividual crossover studies [2][3]. Substituting detajmium bitartrate with ajmaline, prajmalium, or propafenone thus risks both underdosing (loss of efficacy) and overdosing (exaggerated conduction slowing), as the dose-response and time-course relationships are non-interchangeable across this compound class [1][3].

Ajmaline

Reported oral potency context differs ~2-fold; mg-mg substitution may shift model response and dose-response interpretation.

Propafenone

Transient rate-dependent block (τ 31 beats) versus sustained detajmium kinetics; tachycardia model outcomes may not transfer directly.

Prajmaline / other Class I/C

N-propyl side chain lacks permanent charge; recovery kinetics and Purkinje APD profile may differ, requiring class-specific review.

Detajmium Bitartrate: Quantified Differentiation Evidence


Antiarrhythmic Efficacy vs. Ajmaline

In a prospective clinical study of 31 inpatients with sustained ventricular extrasystoles, 14 patients underwent an intraindividual crossover comparison between oral detajmium bitartrate (Tachmalcor) and oral ajmaline (Tachmalin) [1]. Detajmium bitartrate demonstrated statistically significant greater antiarrhythmic efficacy than ajmaline, achieving superior rhythm stabilization at half the comparative dose [1]. Long-term ambulatory treatment in 9 patients confirmed that daily maintenance doses of 75–100 mg detajmium bitartrate provided fully effective therapeutic rhythm control [1]. The study reported very good subjective tolerability with only minor, transient effects on heart rate and blood pressure at treatment initiation [1].

Ajmaline comparison
Reported
~2-fold higher oral potency reported (half dose vs. ajmaline for comparable endpoint response)
Supports oral dose-equivalence review for ventricular ectopy research models
Intraindividual crossover, n=14; p-value not reported in abstract
Antiarrhythmic efficacy Ventricular extrasystoles Intraindividual crossover comparison Ajmaline derivative

Rate-Dependent Conduction Kinetics vs. Propafenone

In isolated spontaneously beating guinea pig hearts, detajmium (0.3 µM) and propafenone (0.3 µM) produced comparable prolongations of the intraventricular conduction time during sinus rhythm [1]. However, during rapid ventricular pacing with abrupt frequency changes, the time constant for reaching steady-state QRS prolongation (τ) was significantly longer for detajmium (τ = 265 ± 165 beats; mean ± SEM; n = 6) than for propafenone (τ = 31 ± 4 beats; n = 11; p < 0.01), an ~8.5-fold difference [1]. Critically, propafenone displayed only transient rate-dependent effects: QRS duration peaked initially and then decreased toward a steady state, whereas detajmium caused progressive, sustained QRS broadening without attenuation [1]. Similarly, the ventricular effective refractory period (V-ERP) increase under propafenone diminished progressively with increasing conditioning stimuli, while detajmium's V-ERP effect was sustained [1].

Rate kinetics vs. propafenone
Head-to-head
τ 265 beats vs. 31 beats (p
Distinct temporal dynamics; progressive block without attenuation in tachycardia models
Guinea pig Langendorff, 0.3 µM; n=6–11
Vmax recovery τ
Class-level
τ_recovery = 348 ± 57 s (~5.8 min); extremely slow
Supports sustained sodium channel block model with minimal diastolic recovery
Dog ventricular/Purkinje, 1 µM, 37°C; >10-fold slower than most Class I agents
Electrophysiological profile
Class-level
Purkinje APD₉₀ ↓ 97 ms, ventricular APD unchanged; Vmax ↓ 24–25% in both tissues
Selective Purkinje repolarization shortening without ventricular APD prolongation
Dog isolated tissues, 1 Hz; distinguishes from ajmaline multi-channel profile
HPLC-fluorescence method
Method context
LOQ 1 ng/mL (50-fold improvement); linear 1–200 ng/mL; RSD
Supports sensitive bioanalytical quantification in serum for PK studies
SPE with Oasis HLB, fluorimetric detection; ajmaline as internal standard
Rate-dependent conduction QRS prolongation kinetics Use-dependent block Propafenone comparator

Use-Dependent Sodium Channel Block Recovery

In isolated dog ventricular muscle and Purkinje fibers studied with intracellular microelectrodes (37°C, 1 Hz stimulation), detajmium at 1 µM reduced Vmax significantly in both tissue types without markedly altering resting potential, action potential amplitude, or APD₉₀ in ventricular muscle [1]. The fractional Vmax block was 0.185 ± 0.008 per action potential [1]. The recovery kinetics of Vmax (offset kinetics) exhibited a time constant τ = 348.16 ± 57.43 s, which is extremely slow and 'considerably slower than most of those of other antiarrhythmic drugs yet reported' [1]. For context, the same paper classifies detajmium alongside prajmaline, encainide, and flecainide as Class I/C agents, yet the recovery time constant far exceeds typical values for these comparators (e.g., flecainide recovery τ ≈ 24.9 ± 11.6 beats in human ventricular studies, corresponding to approximately 15–25 s at physiological rates) [1][2].

Vmax recovery τ
Class-level
τ_recovery = 348 ± 57 s (~5.8 min); extremely slow
Supports sustained sodium channel block model with minimal diastolic recovery
Dog ventricular/Purkinje, 1 µM, 37°C; >10-fold slower than most Class I agents
Vmax recovery kinetics Use-dependent sodium channel block Offset kinetics Class I antiarrhythmic classification

Class I/C Electrophysiological Profiling

Detajmium (1 µM) produced tissue-specific electrophysiological effects in isolated dog cardiac preparations [1]. In ventricular muscle (1 Hz, 37°C): Vmax decreased from 236.7 ± 28.9 to 177.3 ± 22.5 V/s (p < 0.01; n = 6), while resting potential, APA, APD₉₀, and ERP were not significantly changed [1]. In Purkinje fibers (1 Hz, 37°C): APA decreased from 111.1 ± 12.3 to 100.0 ± 2.5 mV (p < 0.003), APD₉₀ shortened from 359.0 ± 17.5 to 262.1 ± 12.3 ms (p < 0.001), and Vmax fell from 687.5 ± 57.2 to 523.7 ± 58.2 V/s (p < 0.001), while maximal diastolic potential and ERP/APD ratio remained unchanged [1]. No effect on β-adrenoceptors or slow-response action potentials was observed at concentrations <32 µM [1]. Based on this profile—selective Vmax depression with minimal effects on repolarization in ventricular muscle and APD shortening in Purkinje fibers—the authors classify detajmium as Class I/C, alongside prajmaline, encainide, and flecainide [1].

Electrophysiological profile
Class-level
Purkinje APD₉₀ ↓ 97 ms, ventricular APD unchanged; Vmax ↓ 24–25% in both tissues
Selective Purkinje repolarization shortening without ventricular APD prolongation
Dog isolated tissues, 1 Hz; distinguishes from ajmaline multi-channel profile
Action potential parameters Vaughan Williams classification Class I/C antiarrhythmic Purkinje fiber electrophysiology

Validated HPLC-Fluorescence Quantification

A validated HPLC method with solid-phase extraction (Oasis HLB cartridges) and fluorimetric detection was developed for detajmium quantification in human serum [1]. The method achieved a limit of quantification (LOQ) of 1 ng/mL with good reproducibility (RSD < 15%) and linear response from 1–200 ng/mL [1]. This represents a 50-fold improvement over the previously reported GC-MS/HPLC method with an LOQ of 50 ng/mL [1]. Ajmaline was used as the internal standard, enabling simultaneous detection of parent compound and derivative in the same analytical run [1]. The method employed an automated SPE procedure on RP18 columns and is suitable for pharmacokinetic studies in patients and volunteers [1].

HPLC-fluorescence method
Method context
LOQ 1 ng/mL (50-fold improvement); linear 1–200 ng/mL; RSD
Supports sensitive bioanalytical quantification in serum for PK studies
SPE with Oasis HLB, fluorimetric detection; ajmaline as internal standard
HPLC method Serum quantification Pharmacokinetic studies Solid-phase extraction

Detajmium Bitartrate: Research and Industrial Applications


Sustained Ventricular Tachyarrhythmia Models

Detajmium bitartrate is the compound of choice for isolated heart or in vivo models of sustained ventricular tachycardia where progressive, non-transient rate-dependent conduction slowing is required. Unlike propafenone, whose rate-dependent QRS prolongation attenuates after an initial peak (τ = 31 beats), detajmium produces sustained, progressive QRS broadening (τ = 265 beats) that does not diminish with continued rapid pacing [1]. Its extremely slow recovery from use-dependent sodium channel block (τ = 348 s for Vmax) ensures minimal diastolic recovery between beats during tachycardia, making it uniquely suited for protocols requiring stable, non-waning sodium channel inhibition throughout prolonged high-frequency stimulation [2].

Ajmaline-Derivative Differentiation Studies

Researchers investigating structure-activity relationships within the ajmaline alkaloid family should select detajmium bitartrate as the quaternary ammonium comparator against ajmaline (tertiary amine parent) and prajmalium (N-propyl derivative). The quaternary ammonium modification in detajmium permanently charges the molecule, altering membrane partitioning and conferring ~2-fold greater oral antiarrhythmic potency relative to ajmaline as demonstrated in intraindividual clinical crossover studies [3]. Additionally, detajmium produces Purkinje fiber APD₉₀ shortening without ventricular APD prolongation, a profile distinct from ajmaline's broader potassium channel blocking effects [2], enabling dissection of sodium-channel-specific versus multi-channel contributions to antiarrhythmic efficacy.

Bioanalytical Method Development

For laboratories developing or validating HPLC methods for antiarrhythmic drug quantification, detajmium bitartrate serves as a valuable reference standard alongside ajmaline. The published validated method using Oasis HLB solid-phase extraction with fluorimetric detection (LOQ 1 ng/mL) provides a benchmark for analytical sensitivity [4]. The compound's native fluorescence properties and the availability of ajmaline as a structurally related internal standard enable simultaneous calibration, which is advantageous for laboratories establishing multi-analyte panels for Class I antiarrhythmic therapeutic drug monitoring or forensic toxicology applications [4].

Oral Efficacy in Ventricular Ectopy Models

For translational research on oral antiarrhythmic therapy for ventricular extrasystoles, detajmium bitartrate offers clinically validated oral efficacy at defined maintenance doses (75–100 mg/day) with documented long-term rhythm stabilization and good subjective tolerability [3]. The clinical evidence of superior efficacy at half the dose of ajmaline makes detajmium the more potent oral ajmaline congener, relevant for studies comparing oral versus intravenous antiarrhythmic regimens or for dose-response modeling of sodium channel blocker efficacy in ventricular ectopy [3].

Application
Selection Property
Validation Focus
Sustained tachycardia model studies
Sustained sodium channel block kinetics; extremely slow recovery (τ 348 s)
Progressive, non-waning QRS prolongation in Langendorff or in vivo models
Ajmaline-derivative SAR studies
Quaternary ammonium comparator; permanently charged vs. tertiary amine parent
Membrane partitioning, Purkinje APD shortening profile, oral dose-response context
Bioanalytical method development
Reference standard with validated HPLC-fluorescence protocol
Sensitivity (LOQ 1 ng/mL), linearity, and ajmaline internal standard co-detection
Oral model studies for ventricular ectopy
Reported oral endpoint response context; defined maintenance dose range
Dose-response modeling, oral vs. intravenous comparison in ectopy research
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